{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid
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Overview
Description
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, including in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 2,3-dimethylaniline under microwave-assisted conditions. This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods . The reaction proceeds through an aromatic nucleophilic substitution mechanism, where the chlorine atom is replaced by the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction times. The use of continuous flow reactors can also be considered to enhance the scalability of the process. The reaction conditions typically involve temperatures ranging from 100°C to 150°C and reaction times of a few minutes.
Chemical Reactions Analysis
Types of Reactions
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival pathways, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
86627-27-2 |
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Molecular Formula |
C14H14ClN3O3 |
Molecular Weight |
307.73 g/mol |
IUPAC Name |
2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-4-3-5-10(9(8)2)16-12-6-11(15)17-14(18-12)21-7-13(19)20/h3-6H,7H2,1-2H3,(H,19,20)(H,16,17,18) |
InChI Key |
TVOVBUBOSFUNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)OCC(=O)O)Cl)C |
Origin of Product |
United States |
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